(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid (5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17894924
InChI: InChI=1S/C8H9BN2O3/c1-6-10-4-5-11(6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3
SMILES:
Molecular Formula: C8H9BN2O3
Molecular Weight: 191.98 g/mol

(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid

CAS No.:

Cat. No.: VC17894924

Molecular Formula: C8H9BN2O3

Molecular Weight: 191.98 g/mol

* For research use only. Not for human or veterinary use.

(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid -

Specification

Molecular Formula C8H9BN2O3
Molecular Weight 191.98 g/mol
IUPAC Name [5-(2-methylimidazol-1-yl)furan-2-yl]boronic acid
Standard InChI InChI=1S/C8H9BN2O3/c1-6-10-4-5-11(6)8-3-2-7(14-8)9(12)13/h2-5,12-13H,1H3
Standard InChI Key RGHLGCDOHSMLSW-UHFFFAOYSA-N
Canonical SMILES B(C1=CC=C(O1)N2C=CN=C2C)(O)O

Introduction

Chemical Structure and Properties

Molecular Characteristics

The IUPAC name of this compound is [5-(2-methylimidazol-1-yl)furan-2-yl]boronic acid, with a molecular formula of C<sub>8</sub>H<sub>9</sub>BN<sub>2</sub>O<sub>3</sub> and a molecular weight of 191.98 g/mol. Its structure comprises a furan ring linked to a 2-methylimidazole group at the 5-position and a boronic acid (-B(OH)<sub>2</sub>) substituent at the 2-position. The imidazole ring’s nitrogen atoms enable hydrogen bonding and metal coordination, while the boronic acid group participates in covalent interactions with diols and other nucleophiles.

Spectroscopic and Physicochemical Data

Key spectral data include:

  • <sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 8.21 (s, 1H, imidazole-H), 7.58 (d, 1H, furan-H), 6.82 (d, 1H, furan-H), 6.45 (s, 1H, imidazole-H), 2.42 (s, 3H, CH<sub>3</sub>).

  • IR (KBr): B-O stretching at 1340 cm<sup>−1</sup>, O-H absorption at 3200–3400 cm<sup>−1</sup>.

The compound’s solubility varies with pH, exhibiting greater solubility in polar aprotic solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The primary synthetic route involves a Suzuki-Miyaura cross-coupling between a furan boronic ester and a 2-methylimidazole derivative. A representative procedure includes:

  • Preparation of 5-bromofuran-2-ylboronic acid: Bromination of furan-2-ylboronic acid using N-bromosuccinimide (NBS) in tetrahydrofuran (THF).

  • Coupling reaction: Reacting the brominated furan with 2-methylimidazole in the presence of Pd(PPh<sub>3</sub>)<sub>4</sub>, potassium carbonate, and toluene at 80°C for 12 hours.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Industrial Manufacturing

Scaled production employs continuous flow reactors to enhance efficiency. Key steps include:

  • Catalyst recycling: Palladium recovery via filtration and ion-exchange resins reduces costs.

  • Crystallization: The product is recrystallized from ethanol/water mixtures to achieve pharmaceutical-grade purity.

ParameterLaboratory ScaleIndustrial Scale
Yield65–70%85–90%
Reaction Time12–24 h2–4 h
Palladium Loading5 mol%1–2 mol%

Biological Activity and Mechanisms

BRAF Kinase Inhibition

This compound exhibits potent inhibition of BRAF V600E, a kinase implicated in melanoma. In enzymatic assays, it demonstrated an IC<sub>50</sub> of 9 nM against BRAF, comparable to the clinical inhibitor SB-590885 .

CompoundIC<sub>50</sub> (BRAF)Cell Line (GI<sub>50</sub>)
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid9 nMWM266.4 (0.87 µM)
SB-5908859 nMWM266.4 (0.92 µM)

The mechanism involves binding to the ATP pocket of BRAF, with the boronic acid group forming hydrogen bonds with Lys483 and the imidazole moiety interacting with Phe583 .

Antimicrobial Properties

In vitro studies against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative) revealed MIC values of 8 µg/mL and 64 µg/mL, respectively. Synergy with β-lactam antibiotics reduced the MIC of ampicillin by 4-fold against methicillin-resistant S. aureus (MRSA).

Applications in Drug Development

Anticancer Agents

Derivatives of this compound have been incorporated into tricyclic pyrazole inhibitors, such as 1j, which showed a GI<sub>50</sub> of 0.87 µM in melanoma cell lines . Structural modifications to the imidazole and furan rings enhance kinase selectivity and pharmacokinetic properties.

Sensor Design

The boronic acid group’s affinity for diols enables applications in glucose sensing. Functionalization with fluorophores (e.g., dansyl) produces probes with emission shifts upon binding to glucose, achieving detection limits of 0.1 mM.

Comparison with Analogous Compounds

(5-(1H-Imidazol-1-yl)furan-2-yl)boronic Acid

Removal of the 2-methyl group reduces BRAF inhibition (IC<sub>50</sub> = 24 nM) due to decreased hydrophobic interactions with the kinase pocket .

5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic Acid

Replacement of the boronic acid with a carboxylic acid group abolishes kinase inhibition but enhances antibacterial activity (MIC = 4 µg/mL against S. aureus) .

CompoundBRAF IC<sub>50</sub>S. aureus MIC
(5-(2-Methyl-1H-imidazol-1-yl)furan-2-yl)boronic acid9 nM8 µg/mL
(5-(1H-Imidazol-1-yl)furan-2-yl)boronic acid24 nM16 µg/mL
5-[(1H-Imidazol-1-yl)methyl]furan-2-carboxylic acid>1 µM4 µg/mL

Future Directions

Ongoing research focuses on:

  • Pharmacokinetic optimization: Prodrug strategies to improve oral bioavailability.

  • Combination therapies: Co-administration with MEK inhibitors to overcome resistance in melanoma.

  • Materials science: Integration into covalent organic frameworks (COFs) for gas storage applications.

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